{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol
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Overview
Description
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol is a complex organic compound that features a bipyridine structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is a well-known ligand in coordination chemistry, often used to form complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol typically involves multiple steps. One common method includes the cyclocondensation reaction between aromatic diamines and bipyridinium salts. For instance, the Zincke reaction can be employed to produce conjugated oligomers containing bipyridine units . The reaction conditions often involve heating the reactants in a suitable solvent, such as methanol, under reflux for several days.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The bipyridine units can be oxidized, leading to changes in the electronic properties of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium salts, while reduction could produce bipyridine derivatives with altered electronic properties.
Scientific Research Applications
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol has several scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and other metal-dependent biological processes.
Mechanism of Action
The mechanism of action of {3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol involves its ability to coordinate with metal ions. The bipyridine units act as ligands, binding to metal centers and forming stable complexes. These complexes can undergo redox reactions, which are crucial for their applications in catalysis and electronic devices .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine compound used in similar applications but lacks the additional functional groups present in {3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol.
2,2’-Bipyridine: Another bipyridine derivative with different coordination properties due to the position of the nitrogen atoms.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol is unique due to its specific functional groups, which enhance its ability to form stable complexes with metals and its potential applications in various fields. The presence of methoxy groups and the specific arrangement of bipyridine units contribute to its distinct chemical and physical properties.
Properties
CAS No. |
184648-25-7 |
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Molecular Formula |
C31H28N4O3 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[3,5-bis[[2-(4-methylpyridin-2-yl)pyridin-4-yl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C31H28N4O3/c1-21-3-7-32-28(11-21)30-15-23(5-9-34-30)19-37-26-13-25(18-36)14-27(17-26)38-20-24-6-10-35-31(16-24)29-12-22(2)4-8-33-29/h3-17,36H,18-20H2,1-2H3 |
InChI Key |
DNQBBMGZOLTBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)COC3=CC(=CC(=C3)CO)OCC4=CC(=NC=C4)C5=NC=CC(=C5)C |
Origin of Product |
United States |
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